1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxyaniline with a suitable isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 1-(pyridin-4-yl)piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- 1-(4-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- 1-(4-Fluorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Uniqueness
1-(4-Ethoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-26-19-5-3-17(4-6-19)23-20(25)22-15-16-9-13-24(14-10-16)18-7-11-21-12-8-18/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGGHWZONNJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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